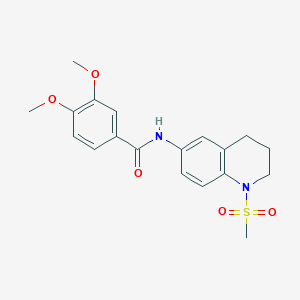

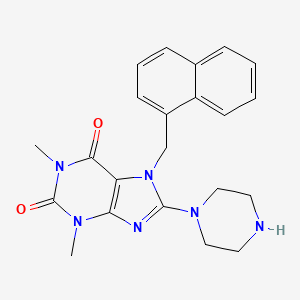

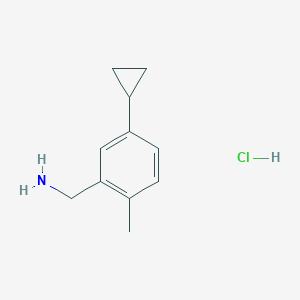

3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide, also known as GSK-3β inhibitor VIII, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the family of quinoline derivatives and has been shown to have a potent inhibitory effect on glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various signaling pathways.

科学的研究の応用

Remote Sulfonylation of Aminoquinolines

Research by Xia et al. (2016) developed an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position, using sodium sulfinates as sulfide sources. This approach is environmentally friendly, generating benign byproducts and yielding a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields. The significance of this research lies in its potential for creating environmentally friendly methods for synthesizing sulfonylated quinoline derivatives, which could have various pharmaceutical and material science applications (Xia et al., 2016).

Antimalarial and COVID-19 Potential

A study by Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives and their antimalarial activity. The study also assessed these derivatives for potential against COVID-19 through computational calculations and molecular docking. This research provides a foundation for further exploration into the therapeutic applications of sulfonylated compounds in treating infectious diseases (Fahim & Ismael, 2021).

Activation of Sterically Strained C=N Bonds

Investigations into the electronic properties of N-phenylsulfonyl-1,4-benzoquinonimine by Avdeenko et al. (2002) revealed the activation of C=N bonds due to steric effects, facilitating nucleophilic addition. This study contributes to the understanding of how structural modifications can influence the reactivity and potential applications of quinoline derivatives in synthetic chemistry (Avdeenko et al., 2002).

Synthesis and Biological Activity

Another area of interest is the synthesis and evaluation of biological activities of quinoline derivatives. Korcz et al. (2018) synthesized a series of quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety. These compounds were tested for their cytotoxic properties against human tumor cell lines, identifying several with potent cancer cell growth inhibitory effects. This research underscores the potential of quinoline derivatives as candidates for anticancer drug development (Korcz et al., 2018).

特性

IUPAC Name |

3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-17-9-6-14(12-18(17)26-2)19(22)20-15-7-8-16-13(11-15)5-4-10-21(16)27(3,23)24/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCJCJMVWPUAKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

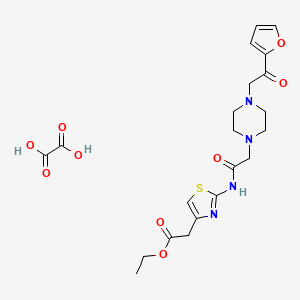

![Methyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2576531.png)

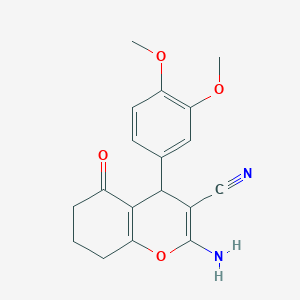

![2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2576542.png)

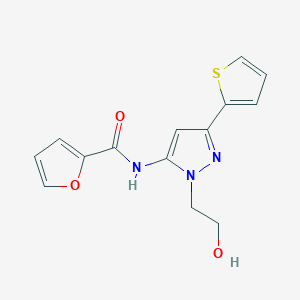

![(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2576543.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine](/img/structure/B2576545.png)

![N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide](/img/structure/B2576548.png)